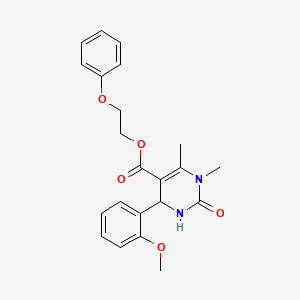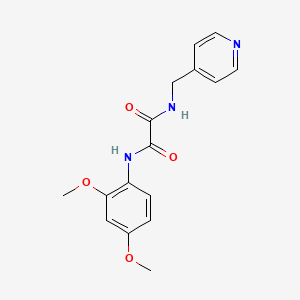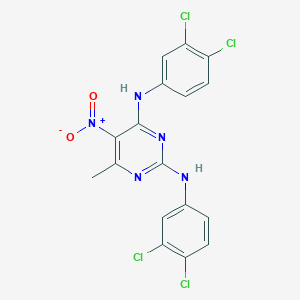![molecular formula C16H24N4O5S B5139977 N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B5139977.png)
N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group and an ethanediamide linkage to a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a methanesulfonyl group. This is followed by the introduction of the ethyl linkage and the methoxyphenyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide linkage can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and selectivity for certain receptors, while the methoxyphenyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[4-(2-Methoxybenzoyl)-1-piperazinyl]ethyl}-N’-(4-methoxyphenyl)ethanediamide
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methanesulfonyl and methoxyphenyl groups can enhance its solubility, stability, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-25-14-5-3-13(4-6-14)18-16(22)15(21)17-7-8-19-9-11-20(12-10-19)26(2,23)24/h3-6H,7-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAKJQREGMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B5139895.png)
![N-[3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
![N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE](/img/structure/B5139910.png)


![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)


![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-[(Z)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5139984.png)
